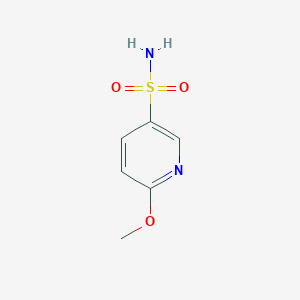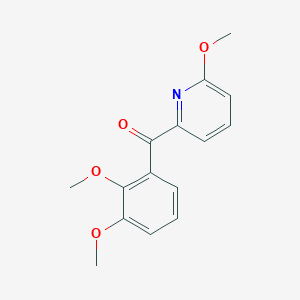
6-Metoxi-piridina-3-sulfonamida
Descripción general
Descripción
6-Methoxypyridine-3-sulfonamide is a chemical compound with the CAS Number: 856955-32-3 . It has a molecular weight of 188.21 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
The synthesis of sulfonamides, such as 6-Methoxypyridine-3-sulfonamide, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The IUPAC name for 6-Methoxypyridine-3-sulfonamide is 6-methoxy-3-pyridinesulfonamide . The InChI code for this compound is 1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) .Physical And Chemical Properties Analysis
6-Methoxypyridine-3-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 188.21 .Aplicaciones Científicas De Investigación
Inhibidores Duales de PI3K/mTOR en el Tratamiento del Cáncer
“6-Metoxi-piridina-3-sulfonamida” derivados se han sintetizado como potentes inhibidores duales de PI3K/mTOR . La fosfatidilinositol 3-quinasa (PI3K) juega un papel importante en la proliferación celular, supervivencia, migración y metabolismo, y se ha convertido en un objetivo efectivo para el tratamiento del cáncer . Inhibir tanto PI3K como el receptor de rapamicina de mamíferos (mTOR) puede mejorar simultáneamente la eficiencia de la terapia antitumoral . Entre los derivados sintetizados, el compuesto 22c mostró una fuerte actividad inhibitoria de la quinasa PI3Kα (IC 50 = 0.22 nM) y actividad inhibitoria de la quinasa mTOR (IC 50 = 23 nM). También mostró una fuerte actividad inhibitoria de la proliferación, tanto en células MCF-7 (IC 50 = 130 nM) como en células HCT-116 (IC 50 = 20 nM) .
Síntesis de Otros Compuestos Organosulfurados Importantes
Los sulfonimidatos, una clase de compuestos organosulfurados, se han sintetizado a partir de reactivos de azufre (II), azufre (IV) y azufre (VI) . “this compound” podría usarse potencialmente como intermedio en estas síntesis. Los sulfonimidatos se han utilizado como precursores para polímeros, candidatos a fármacos de sulfoximina y sulfonimidamida, y como reactivos de transferencia de alquilo .
Mecanismo De Acción
Target of Action
- 6-Methoxypyridine-3-sulfonamide is designed as a novel dual inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian rapamycin receptor (mTOR) .
- PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism. It generates phosphatidylinositol-3,4,5-triphosphate (PIP3) from phosphatidylinositol 4,5-diphosphate (PIP2), leading to downstream signaling and secondary messenger functions within the cell . mTOR is involved in regulating cell growth, protein synthesis, and autophagy. Inhibiting mTOR can enhance the efficacy of anti-tumor therapy.
Safety and Hazards
The safety information for 6-Methoxypyridine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
6-Methoxypyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, migration, and metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 6-Methoxypyridine-3-sulfonamide on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. For example, in MCF-7 breast cancer cells and HCT-116 colon cancer cells, 6-Methoxypyridine-3-sulfonamide effectively causes cell cycle arrest in the G0/G1 phase and induces apoptosis . Additionally, it influences cell signaling pathways by decreasing the phosphorylation of AKT, a key downstream effector of PI3K.
Molecular Mechanism
The molecular mechanism of action of 6-Methoxypyridine-3-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This inhibition leads to a decrease in the phosphorylation of AKT, which in turn affects various downstream signaling pathways involved in cell growth and survival . Furthermore, 6-Methoxypyridine-3-sulfonamide has been shown to modulate gene expression related to cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxypyridine-3-sulfonamide change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 6-Methoxypyridine-3-sulfonamide maintains its inhibitory effects on PI3K and mTOR for several days in in vitro settings
Dosage Effects in Animal Models
The effects of 6-Methoxypyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases.
Metabolic Pathways
6-Methoxypyridine-3-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 6-Methoxypyridine-3-sulfonamide within cells and tissues involve several transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 6-Methoxypyridine-3-sulfonamide in specific tissues depend on its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 6-Methoxypyridine-3-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, PI3K and mTOR . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its inhibitory effects on the target enzymes.
Propiedades
IUPAC Name |
6-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPYEAKRRIRVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)







![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)
